molecular formula C13H16O4 B12077555 2-Methyl-4-(oxan-4-yloxy)benzoic acid

2-Methyl-4-(oxan-4-yloxy)benzoic acid

Cat. No.: B12077555
M. Wt: 236.26 g/mol
InChI Key: ZKXWDRFCDSXOFW-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxan-4-yloxy)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and an oxan-4-yloxy (tetrahydropyran-4-yloxy) group at the 4-position of the aromatic ring.

The compound’s molecular formula is inferred as C₁₃H₁₆O₄ (based on structurally similar 4-(oxan-4-ylmethoxy)benzoic acid, ), with a molecular weight of approximately 236.26 g/mol. Benzoic acid derivatives are widely studied for pharmaceutical, agrochemical, and material science applications due to their tunable electronic and steric properties.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-methyl-4-(oxan-4-yloxy)benzoic acid

InChI

InChI=1S/C13H16O4/c1-9-8-11(2-3-12(9)13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15)

InChI Key

ZKXWDRFCDSXOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yloxy)benzoic acid typically involves the reaction of 2-methylbenzoic acid with oxan-4-yloxy derivatives under specific conditions. One common method involves the esterification of 2-methylbenzoic acid with oxan-4-ol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-Methyl-4-(oxan-4-yloxy)benzoic acid may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoic acid moiety substituted with a 2-methyl group and an oxan-4-yloxy group. This structure contributes to its chemical reactivity and potential biological activity. The molecular formula is C12H14O4C_{12}H_{14}O_4 with a molecular weight of approximately 226.24 g/mol.

Scientific Research Applications

  • Pharmaceutical Development
    • Anti-inflammatory Activity : Research indicates that compounds similar to 2-Methyl-4-(oxan-4-yloxy)benzoic acid exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production, making it a candidate for developing new anti-inflammatory drugs.
    • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, with findings suggesting it could inhibit the growth of various bacterial strains. This property may lead to applications in developing new antibiotics or preservatives.
  • Cancer Research
    • Anticancer Activity : Structurally similar compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Ongoing research aims to evaluate the specific mechanisms by which 2-Methyl-4-(oxan-4-yloxy)benzoic acid may exert anticancer effects, particularly through targeting specific signaling pathways involved in tumor growth .
  • Organic Synthesis
    • Synthetic Intermediates : The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including esterification and etherification, which are valuable in creating diverse chemical libraries for further research.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of 2-Methyl-4-(oxan-4-yloxy)benzoic acid demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the oxan ring could enhance antimicrobial potency, suggesting a pathway for optimizing this compound for pharmaceutical applications.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that 2-Methyl-4-(oxan-4-yloxy)benzoic acid reduced the expression of inflammatory markers in human cell lines exposed to lipopolysaccharide (LPS). This finding supports its potential use in treating inflammatory diseases, warranting further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-methyl-4-(oxan-4-yloxy)benzoic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Methyl-4-(oxan-4-yloxy)benzoic acid C₁₃H₁₆O₄ (inferred) ~236.26 - 2-CH₃
- 4-Oxan-4-yloxy
Moderate lipophilicity; para-substitution likely enhances receptor binding .
4-(Oxan-4-ylmethoxy)benzoic acid C₁₃H₁₆O₄ 236.26 4-Oxan-4-ylmethoxy Higher steric hindrance than oxan-4-yloxy; stability under normal conditions .
4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid C₁₃H₁₃F₃O₄ 306.25 - 3-CF₃
- 4-Oxan-4-yloxy
Strong electron-withdrawing CF₃ group lowers pKa (increased acidity) .
2-Methyl-4-(methylsulfonyl)benzoic acid C₉H₁₀O₃S 214.24 - 2-CH₃
- 4-SO₂CH₃
Sulfonyl group enhances acidity and potential metabolic stability .
4-(Methoxymethyl)benzoic acid C₉H₁₀O₃ 166.18 4-CH₂OCH₃ Electron-donating methoxymethyl group reduces acidity .
Key Observations:
  • Substituent Position and Electronic Effects : Para-substituted derivatives (e.g., 4-oxan-4-yloxy) generally exhibit better recognition in biosensor systems compared to ortho or meta isomers .
  • Acidity : Electron-withdrawing groups (e.g., CF₃, SO₂CH₃) significantly lower pKa values, increasing acidity, while electron-donating groups (e.g., CH₂OCH₃) have the opposite effect.
Toxicity Prediction:

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD₅₀ values in mice . While specific data for 2-methyl-4-(oxan-4-yloxy)benzoic acid are unavailable, its structural features suggest:

  • Lower Acute Toxicity : The oxan-4-yloxy group may reduce acute toxicity compared to sulfonyl or nitro-substituted analogs due to decreased electrophilicity.
  • Metabolic Considerations : The tetrahydropyran ring could undergo oxidative metabolism, influencing its pharmacokinetic profile .
Biosensor Interactions:

A yeast-based biosensor (sBAD) demonstrated strong responses to para-substituted benzoic acids, with substituent position (para > ortho > meta) being more critical than chemical nature . This suggests 2-methyl-4-(oxan-4-yloxy)benzoic acid may exhibit measurable bioactivity in similar systems.

Biological Activity

2-Methyl-4-(oxan-4-yloxy)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique oxane structure, may exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry. This article aims to synthesize existing data on the biological activity of 2-Methyl-4-(oxan-4-yloxy)benzoic acid, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Methyl-4-(oxan-4-yloxy)benzoic acid features a methyl group and an ether functional group attached to a benzoic acid backbone. Its molecular formula is C12H14O3, with a molar mass of approximately 218.24 g/mol. The structural representation can be summarized as follows:

\text{Chemical Structure }C_1_2H_{14}O_3

Biological Activity Overview

The biological activities of 2-Methyl-4-(oxan-4-yloxy)benzoic acid can be categorized into several key areas:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect can be beneficial in conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Properties : Preliminary studies suggest that 2-Methyl-4-(oxan-4-yloxy)benzoic acid may possess antimicrobial activity against certain bacterial strains, which could be useful in developing new antibiotics.

The mechanisms through which 2-Methyl-4-(oxan-4-yloxy)benzoic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate inflammation and apoptosis, leading to enhanced cell survival under stress conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in reactive oxygen species (ROS)
Anti-inflammatoryDecreased levels of IL-6 and TNF-alpha
AntimicrobialInhibition of bacterial growth against E. coli

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various benzoic acid derivatives, including 2-Methyl-4-(oxan-4-yloxy)benzoic acid. Using DPPH and ABTS assays, the compound demonstrated a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments conducted on human fibroblasts revealed that treatment with 2-Methyl-4-(oxan-4-yloxy)benzoic acid led to a marked decrease in the secretion of pro-inflammatory cytokines. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(oxan-4-yloxy)benzoic acid?

  • Methodology : The synthesis of structurally similar benzoic acid derivatives (e.g., 4-(octanoyloxy)benzoic acid) involves esterification under acidic conditions. For example, coupling a substituted benzoic acid with an alcohol (e.g., oxan-4-ol) using sulfuric acid as a catalyst at reflux temperatures. Purification is typically achieved via recrystallization or distillation .
  • Key Considerations :

  • Optimize reaction time and temperature to avoid decomposition.

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

  • Monitor reaction progress via TLC or HPLC .

    Reaction Parameters Example Values
    CatalystH₂SO₄ (0.1–1.0 equiv.)
    Temperature80–120°C (reflux)
    SolventToluene or dichloromethane
    PurificationRecrystallization (ethanol)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at position 2, oxane ring at position 4). Look for characteristic shifts: methyl protons at δ 2.3–2.6 ppm, oxan-4-yloxy protons at δ 3.5–4.0 ppm .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₃H₁₆O₄, MW 236.26) .
    • Infrared Spectroscopy (IR) : Detects carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

Q. What safety precautions are essential during handling and storage?

  • Handling :

  • Use fume hoods to avoid inhalation of dust/aerosols.
  • Wear nitrile gloves, lab coats, and eye protection.
  • Avoid contact with strong oxidizers (risk of hazardous reactions) .
    • Storage :
  • Keep in sealed containers under inert gas (argon) at 2–8°C.
  • Label containers with hazard warnings (e.g., "Irritant") even though GHS classification is not fully defined for this compound .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Decomposition occurs above 200°C, releasing carbon oxides. Avoid prolonged heating during synthesis .
  • pH Sensitivity : Stable in neutral conditions but may hydrolyze in strongly acidic/basic environments. Conduct kinetic studies at pH 2–12 to determine degradation rates .
  • Light Sensitivity : No direct data, but structurally related benzoic acid derivatives show photodegradation; store in amber vials .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

  • Case Study : If solubility data conflicts (e.g., water vs. organic solvents), perform controlled solubility assays :

Prepare saturated solutions in water, ethanol, and DMSO.

Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

Validate results against computational predictions (e.g., ACD/Labs Percepta) .

  • Recommendation : Cross-reference peer-reviewed studies and prioritize data from validated sources (e.g., PubChem, EPA DSSTox) .

Q. What experimental designs are optimal for studying its reactivity with biological targets?

  • Enzyme Inhibition Assays :

  • Use LC-MS to monitor interactions with enzymes (e.g., cytochrome P450).
  • Design dose-response curves (1–100 µM) and measure IC₅₀ values .
    • Molecular Docking : Model interactions using software like AutoDock Vina to predict binding affinities with protein targets (e.g., kinases) .

Q. Which analytical methods are suitable for quantifying the compound in complex mixtures?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Mobile phase: Acetonitrile/water (0.1% formic acid).
  • Detection: ESI-negative mode (m/z 235.1 [M-H]⁻) .
    • Validation Parameters :
  • Limit of detection (LOD): ≤0.1 µg/mL.
  • Recovery: 95–105% in spiked biological matrices .

Key Research Challenges and Recommendations

  • Data Gaps : Limited experimental data exist for 2-methyl-4-(oxan-4-yloxy)benzoic acid. Many answers above rely on analogs (e.g., 4-(oxan-4-ylmethoxy)benzoic acid). Prioritize original studies to fill these gaps .
  • Collaboration : Partner with analytical chemistry facilities for advanced characterization (e.g., X-ray crystallography to resolve crystal packing, as done for similar compounds ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.